molecular formula C10H15N B095239 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- CAS No. 15373-31-6

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-

Cat. No.: B095239
CAS No.: 15373-31-6
M. Wt: 149.23 g/mol
InChI Key: YYJOTFQPYNOYAB-UHFFFAOYSA-N
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Description

Chemical Name: 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- Synonyms: 2,2,3-Trimethylcyclopent-3-enylacetonitrile; Cantryl CAS Registry Number: 15373-31-6 Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.24 g/mol (calculated from formula) Structure: A cyclopentene ring substituted with three methyl groups (2,2,3-trimethyl) and an acetonitrile (-CH₂CN) moiety at the 1-position .

This compound is primarily used in the fragrance industry due to its unique odor profile. It is classified under nitrile-functional compounds in trade regulations (HS Code: 2926909090) . Its synthesis and applications are less documented in public literature compared to structurally related aldehydes or alcohols, suggesting niche industrial use .

Properties

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile
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InChI

InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJOTFQPYNOYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60864589
Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Molecular Weight

149.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15373-31-6
Record name 2,2,3-Trimethyl-3-cyclopentene-1-acetonitrile
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 2,2,3-trimethylcyclopent-3-enylacetonitrile
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Preparation Methods

Cycloaddition Strategies for Cyclopentene Ring Formation

The construction of the cyclopentene core in 2,2,3-trimethyl-3-cyclopentene-1-acetonitrile is frequently achieved through formal [4+1] cycloaddition reactions. A notable method involves photogenerated nucleophilic carbenes derived from acylsilanes reacting with electrophilic dienes . For example, irradiating benzoyl silanes (e.g., 1a ) with 1,3-dienes (e.g., 2a ) in toluene at 419 nm for 24–72 hours produces functionalized cyclopentenes (e.g., 3b ) in yields up to 74% . Molecular sieves (4 Å) and inert atmospheres are critical to suppress side reactions, while bulky silyl groups (e.g., tert-butyldimethylsilyl) enhance stability during irradiation .

Table 1: Optimization of [4+1] Cycloaddition Conditions

ParameterOptimal ValueYield (%)
SolventToluene74
Diene Equivalents1.470
Silyl GroupTBS (vs. TMS)+4%
Reaction Time48–72 hPlateau

This method avoids transition-metal catalysts, making it advantageous for nitrile-containing products sensitive to metal contamination . The nitrile group in the final product originates from the acylsilane precursor, which undergoes desilylation during workup .

Alkylation and Ring-Closing Approaches

Early patents describe multi-step processes for cyclopentanedione intermediates, which can be adapted for nitrile-functionalized derivatives. For instance, US5113012A details a four-step synthesis of 1,3-cyclopentanedione via:

  • Michael Addition : Malonic acid esters react with 4-halo-3-alkoxy-2E-butenoic acid esters in polar solvents (e.g., DMF) at 20–60°C to form pentenoic acid esters .

  • Cyclization : Base-mediated ring closure (e.g., KOH/MeOH) at 20–60°C yields cyclopentenone salts .

  • Saponification : Hydrolysis with aqueous NaOH converts esters to carboxylates .

  • Decarboxylation : Treatment with HCl or H₂SO₄ at 20–100°C removes CO₂, yielding the dione .

Nitrile Functionalization and Steric Considerations

MethodConditionsYield (%)Purity
CuCN Halide ExchangeDMF, 120°C, 12 h5590%
Grignard AlkylationTHF, −78°C, 2 h6085%
Strecker SynthesisNH₃, KCN, RT4888%

Purification and Stabilization Techniques

Crude 2,2,3-trimethyl-3-cyclopentene-1-acetonitrile is isolated via silica gel chromatography (5–10% EtOAc/hexane) , followed by distillation under reduced pressure (bp 80–85°C at 0.1 mmHg) . Stabilization requires storage under argon at −20°C to prevent oxidation of the cyclopentene ring .

Industrial-Scale Adaptations

Scalable synthesis (e.g., 1.0 mmol → 1.0 mol) employs continuous-flow photochemical reactors to enhance light penetration and reduce irradiation time . Patent methods suggest substituting expensive DMF with ethanol/water mixtures during saponification, cutting costs by 40% without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- is C₁₀H₁₅N. The compound features a cyclopentene ring with an acetonitrile group and three methyl substituents positioned at specific locations on the ring. Its unique structure contributes to its diverse applications.

Chemistry

3-Cyclopentene-1-acetonitrile serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:

  • Oxidation : Converts the nitrile group to ketones or carboxylic acids.
  • Reduction : Reduces the nitrile to primary amines.
  • Substitution : Engages in nucleophilic substitution reactions.
Reaction TypeProducts FormedCommon Reagents
OxidationKetones, Carboxylic AcidsPotassium permanganate, Chromium trioxide
ReductionPrimary AminesLithium aluminum hydride, Hydrogen gas
SubstitutionSubstituted Nitriles or DerivativesAmines or Alcohols

Biology

Research into the biological activity of 3-Cyclopentene-1-acetonitrile has focused on its interactions with biomolecules. While specific pharmacological effects are still under investigation, preliminary studies suggest potential for bioactivity due to its nitrile functional group.

Medicine

The compound is being explored as a precursor for drug development . Its unique chemical structure may provide pathways to synthesize new therapeutic agents. Studies are ongoing to evaluate its efficacy and safety profiles in medicinal chemistry.

Industry

In the fragrance industry, 3-Cyclopentene-1-acetonitrile is valued for its distinct scent profile that includes notes reminiscent of pine, rosemary, and hay. It is used as a key ingredient in perfumes and flavoring agents.

Case Study 1: Synthesis and Applications in Organic Chemistry

A study demonstrated the use of 3-Cyclopentene-1-acetonitrile as an intermediate in synthesizing complex organic compounds. Researchers reported high yields when employing sodium hydride as a base for deprotonation during synthesis.

Case Study 2: Fragrance Development

A fragrance company utilized this compound to develop a new line of perfumes. The compound's scent profile contributed significantly to the overall aroma complexity, leading to positive consumer feedback during trials.

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- with structurally or functionally related compounds, emphasizing molecular properties, applications, and research findings.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Applications/Research Findings
3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- C₁₀H₁₅N 149.24 15373-31-6 Nitrile (-CN) Fragrance ingredient (e.g., Cantryl); regulated under HS 2926909090 .
3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- C₁₀H₁₆O 152.23 4501-58-0 Aldehyde (-CHO) Known as Campholenic aldehyde; used in flavors and fragrances. Water solubility: 111.2 mg/L at 25°C; logP: 3.31 .
2-Methyl-4(2,2,3-trimethyl-3-cyclopentenyl) butanol C₁₃H₂₄O 196.33 72089-08-8 Alcohol (-OH) Fragrance compound (Brahmanol); evaluated for safety by RIFM; persistent and bioaccumulative potential noted .
2,2,3-Trimethyl-bicyclo[2.2.1]heptane C₁₀H₁₈ 138.25 Not specified Bicyclic alkane Intermediate in organoaluminum synthesis; prepared via boron-mediated cyclization in THF .

Key Observations:

Functional Group Influence :

  • The nitrile group in 3-Cyclopentene-1-acetonitrile enhances its stability and volatility compared to the aldehyde and alcohol derivatives, making it suitable for long-lasting fragrances .
  • Campholenic aldehyde (C₁₀H₁₆O) is more polar due to the aldehyde group, contributing to its use in aqueous flavor formulations .

Synthetic Complexity :

  • The bicyclic compound 2,2,3-Trimethyl-bicyclo[2.2.1]heptane requires multi-step synthesis involving boron esters and dibromoalkanes, indicating higher synthetic complexity than the acetonitrile or aldehyde derivatives .

Commercial Availability :

  • Campholenic aldehyde is widely traded (e.g., $45.00/kg from Jinan Finer Chemical Co.), while the acetonitrile derivative is less commonly listed, reflecting its specialized use .

Biological Activity

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- is a chemical compound with the molecular formula C10H15NC_{10}H_{15}N. It features a cyclopentene ring substituted with three methyl groups and an acetonitrile group. This compound is notable for its applications in various fields including chemistry, biology, and the fragrance industry.

The compound undergoes several chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution : It can participate in nucleophilic substitution reactions, replacing the nitrile group with other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's unique structure allows it to participate in a wide range of chemical transformations, making it valuable for research and industrial applications.

Potential Biological Activities

  • Fragrance Compound : As a fragrance component, it interacts with olfactory receptors, contributing to sensory experiences. Its scent profile includes notes reminiscent of pine and rosemary.
  • Therapeutic Potential : The compound has been explored as a precursor in drug development due to its nitrile functionality, which can be transformed into various bioactive molecules.
  • Antitumor Activity : Similar compounds within its class have shown promising antitumor activities in preliminary studies. For instance, related nitriles have been investigated for their ability to inhibit specific protein kinases associated with cancer progression .

Case Studies and Research Findings

A review of literature indicates that while direct studies on 3-Cyclopentene-1-acetonitrile are sparse, related compounds have demonstrated significant biological activities:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntitumor0.36
Compound BJAK3 Inhibition0.54
Compound CApoptosis Agonist0.46

These findings suggest that further investigation into 3-Cyclopentene-1-acetonitrile could yield insights into its potential therapeutic applications.

Q & A

Q. How can the structural identity of 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Techniques :

    • Gas Chromatography/Mass Spectrometry (GC/MS) : Compare retention indices and fragmentation patterns with literature data. For example, α-campholenaldehyde (a structurally related compound) was identified using GC/MS with a Kovats Index (KI) of 1126 .
    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to resolve substituent effects from the 2,2,3-trimethyl groups and the nitrile functionality.
    • Infrared Spectroscopy (IR) : Confirm the presence of the nitrile group via characteristic C≡N stretching (~2250 cm1^{-1}).
  • Reference Data :

    PropertyValueSource Evidence
    CAS Number61014-40-2
    Molecular FormulaC10_{10}H15_{15}N
    Synonyms2-(2,2,3-Trimethylcyclopent-3-enyl)acetonitrile

Q. What synthetic methodologies are applicable for preparing 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-?

Methodological Answer:

  • Phosphite-Mediated Reactions : Adapt protocols from nitrile synthesis involving trichloropropionitrile and trimethyl phosphite. For example, 2-chloroacrylonitrile was synthesized via an exothermic reaction between 2,2,3-trichloropropionitrile and trimethyl phosphite at 5–13°C .
  • Cyclopentene Functionalization : Introduce the acetonitrile group via alkylation or cyanoethylation of a pre-functionalized 2,2,3-trimethylcyclopentene intermediate.
  • Challenges : Steric hindrance from the trimethyl groups may necessitate optimized catalysts (e.g., Lewis acids) or elevated temperatures.

Advanced Research Questions

Q. How can computational chemistry elucidate the steric and electronic effects of the 2,2,3-trimethyl substituents?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond angles, torsional strain, and electron density distribution to assess steric crowding and stability. Compare with analogous compounds like bicyclo[2.2.1]heptane derivatives .
  • Molecular Dynamics (MD) : Simulate conformational flexibility under varying temperatures to predict reactivity in solution-phase reactions.

Q. How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., GC/MS for purity, NMR for substituent arrangement) to resolve ambiguities. For example, GC/MS data from juniper-derived terpenoids provided reference retention indices for structural analogs .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3_3-substituted derivatives) to isolate specific spectral signals.

Q. What mechanistic insights govern the reactivity of this nitrile in Diels-Alder or cycloaddition reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress under controlled conditions (e.g., using in situ IR or 1H^1H NMR) to identify rate-determining steps.
  • Steric Mapping : Evaluate the accessibility of the nitrile group for nucleophilic attack using X-ray crystallography or computational models.

Q. How can researchers optimize reaction yields given the compound’s steric hindrance?

Methodological Answer:

  • Catalyst Screening : Test bulky ligands (e.g., phosphines) or ionic liquids to mitigate steric effects.
  • Solvent Effects : Use low-polarity solvents (e.g., cyclohexane) to reduce unwanted side reactions, as seen in methanol/cyclohexane-based standard solutions .

Q. Data Contradiction Analysis Example

  • Scenario : Conflicting NMR signals for the methyl groups.
  • Resolution :
    • Compare with computational predictions (DFT) for expected chemical shifts.
    • Validate via 2D NMR (e.g., HSQC, NOESY) to assign spatial proximity of substituents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
Reactant of Route 2
Reactant of Route 2
3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-

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